REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([Mg]Br)[CH:6]=[C:7]([O:11][CH3:12])[C:8]=1[O:9][CH3:10].COCN[C:19]([C:21]1[N:22]=[C:23]([C:26]2[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=2)[S:24][CH:25]=1)=[O:20]>C1COCC1>[C:26]1([C:23]2[S:24][CH:25]=[C:21]([C:19]([C:5]3[CH:4]=[C:3]([O:2][CH3:1])[C:8]([O:9][CH3:10])=[C:7]([O:11][CH3:12])[CH:6]=3)=[O:20])[N:22]=2)[CH:27]=[CH:28][CH:29]=[CH:30][CH:31]=1
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=C(C1OC)OC)[Mg]Br
|
Name
|
|
Quantity
|
1 mmol
|
Type
|
reactant
|
Smiles
|
COCNC(=O)C=1N=C(SC1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
amides
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with satd
|
Type
|
EXTRACTION
|
Details
|
NH4Cl, extracted with ethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with MgSO4
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C=1SC=C(N1)C(=O)C1=CC(=C(C(=C1)OC)OC)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 27.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |